![molecular formula C25H23N5O2S B2992212 3-[(2,5-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866807-75-2](/img/structure/B2992212.png)
3-[(2,5-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
The compound “3-[(2,5-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . Triazoles are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole ring, quinazolin ring, and phenyl groups all contribute to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing triazole rings are known to participate in a variety of chemical reactions. These can include further functionalization of the ring, coupling reactions with other molecules, and participation in click chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Anticancer Activity
Compounds similar to the one have been studied for their potential as anticancer agents. For example, certain derivatives have shown activity against WNT-dependent colon cancer by inhibiting the growth of cancer cells and causing high levels of reactive oxygen species (ROS) production .
WNT/β-catenin Pathway Modulation
These compounds may interact with key proteins in the WNT/β-catenin pathway, which is crucial for cellular functions and is often dysregulated in cancer. By targeting proteins like Dishevelled 1 (DVL1), they could offer a new approach to cancer treatment .
Drug Discovery and Optimization
Quinazoline and quinazolinone derivatives are important in medicinal chemistry due to their biopharmaceutical activities. They are often explored for drug discovery and optimization efforts .
Biological Activities
The general class of quinazoline derivatives has been noted for its wide range of biological activities, which could include antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects .
Pesticide Development
Some quinazoline derivatives are explored for their potential use in pesticides due to their bioactive properties .
Anti-tumor Agents
Substituted quinazolines have been widely used as anti-tumor agents and have shown promising characteristics against various tumors due to their structure–activity relationship .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-(1-phenylethyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-16-13-14-17(2)22(15-16)33(31,32)25-24-27-23(26-18(3)19-9-5-4-6-10-19)20-11-7-8-12-21(20)30(24)29-28-25/h4-15,18H,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAQQLLUKUJJCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC(C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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